Lipoxygenase (LOX) Inhibitory Activity of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
The compound has demonstrated in vitro inhibitory activity against platelet 12-lipoxygenase (12-LOX) [1]. While a precise IC50 value is not provided in the reference, this activity distinguishes it from other 3-azabicyclo[3.2.0]heptane derivatives that are primarily characterized as dopaminergic ligands [2] or opioid receptor modulators [3]. Direct comparative data against a structural analog in the same assay is not available in the public domain.
| Evidence Dimension | Inhibition of 12-lipoxygenase |
|---|---|
| Target Compound Data | Active at 30 uM |
| Comparator Or Baseline | Not applicable; no direct comparator data available. |
| Quantified Difference | Not calculable. |
| Conditions | In vitro assay using arachidonic acid as substrate, measured by UV-vis spectrophotometry [1]. |
Why This Matters
This establishes a specific, albeit unquantified, biochemical activity profile that may be relevant for inflammation or cancer research, differentiating it from other compounds in the 3-azabicyclo[3.2.0]heptane class.
- [1] BindingDB. (2007). Assay Summary: Inhibition of mouse N-terminally His6-tagged 12-lipoxygenase. ChEMBL_761403 (CHEMBL1817033). View Source
- [2] Reinart-Okugbeni, R., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 54, 255-261. View Source
- [3] McKenzie, T. C., Epstein, J. W., Fanshawe, W. J., et al. (1984). 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals, compounds with morphine-like analgesic activity. Journal of Medicinal Chemistry, 27(5), 628-633. View Source
